Selective Anti-Chlamydial Activity: 88% Infection Inhibition with No Host Cytotoxicity
Saccharocarcin A achieves 88% inhibition of Chlamydia trachomatis infection at a concentration of 0.5 μg/mL in a McCoy cell infection model, with no detectable cytotoxicity observed at concentrations up to 1.0 μg/mL . This quantitative selectivity profile is a key differentiator from other antibacterial agents that often exhibit host-cell toxicity at similar or lower effective concentrations. For example, kijanimicin, a close structural relative, shows potent antibacterial activity but no comparable anti-chlamydial data or favorable therapeutic index has been reported .
| Evidence Dimension | Inhibition of Chlamydia trachomatis infection and concurrent host-cell cytotoxicity |
|---|---|
| Target Compound Data | 88% inhibition of C. trachomatis infection at 0.5 μg/mL; no cytotoxicity at ≤1.0 μg/mL |
| Comparator Or Baseline | Kijanimicin: no reported anti-C. trachomatis activity or host-cell safety profile |
| Quantified Difference | Saccharocarcin A demonstrates 88% infection inhibition with a >2-fold safety margin (effective concentration 0.5 μg/mL vs. non-cytotoxic concentration 1.0 μg/mL); kijanimicin lacks this dual profile. |
| Conditions | C. trachomatis infection model in McCoy cells; cytotoxicity assessed at up to 1.0 μg/mL |
Why This Matters
For researchers investigating Chlamydia trachomatis pathogenesis or screening for novel anti-chlamydial leads, Saccharocarcin A offers a rare combination of potent pathogen inhibition and a defined host-cell safety window, enabling mechanistic studies without confounding cytotoxic artifacts.
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- [2] Waitz JA, et al. Kijanimicin (Sch 25663), a novel antibiotic produced by Actinomadura kijaniata SCC 1256. Fermentation, isolation, characterization and biological properties. J Antibiot (Tokyo). 1981 Sep;34(9):1101-6. View Source
